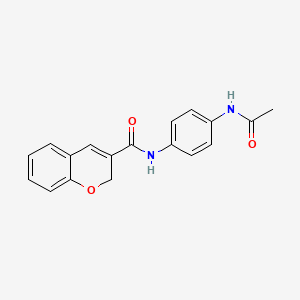

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Reactants: The chromene intermediate, an appropriate amine, and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature to yield the final product, N-(4-acetamidophenyl)-2H-chromene-3-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of packed bed reactors with supported metal catalysts can facilitate the hydrogenation and acetylation steps, while automated systems can control reaction parameters to ensure consistent product quality .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-acetamidophenol, which is then subjected to a series of reactions to introduce the chromene and carboxamide functionalities.

-

Step 1: Preparation of 4-acetamidophenol

Reactants: 4-nitrophenol, hydrogen gas, acetic anhydride, and a palladium on carbon (Pd/C) catalyst.

-

Step 2: Formation of Chromene Ring

Reactants: 4-acetamidophenol, salicylaldehyde, and a base such as potassium carbonate.

Conditions: The mixture is heated under reflux in an appropriate solvent, such as ethanol, to facilitate the cyclization reaction, forming the chromene ring.

化学反应分析

Types of Reactions

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carboxamide group to an amine.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

科学研究应用

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide has garnered interest in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This compound, a derivative of 2H-chromene-3-carboxamide, exhibits anti-inflammatory properties and serves as a building block for synthesizing more complex molecules.

Scientific Research Applications

Anti-inflammatory Properties: this compound shows potential as a non-steroidal anti-inflammatory drug (NSAID) candidate due to its ability to inhibit cyclooxygenase enzymes (COX).

- It inhibits human recombinant COX-2 with an IC50 value of 0.12 µM and ovine COX-2 with an IC50 value of 0.625 µM.

- Interaction studies aim to understand its binding affinity to COX enzymes and other molecular targets related to inflammation and pain pathways, which is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Anticancer Activity: The compound's unique structure makes it valuable for research into other biological activities, including anticancer and antimicrobial effects.

Meso-(p-acetamidophenyl)-calixpyrrole 3 , which shares structural features with this compound, exhibits remarkable cytotoxicity towards A549 cancer cells .

- Preliminary pharmacokinetic studies suggest that 3 can cross the blood-brain barrier, making it a potential drug for treating primary and brain metastatic cancer cells simultaneously .

- Treatment with 3 remarkably modifies microRNA expression, affecting miRNAs involved in various biological functions and activating apoptotic and necrotic pathways due to the high degree of DNA damage induced in lung cancer A549 cells .

Inhibitor of Monoamine Oxidase: 2H-chromene-3-carboxamide derivatives have been synthesized and evaluated as monoamine oxidase A and B (MAO-A and MAO-B) inhibitors .

- One compound, 4d, showed significant activity and higher MAO-B selectivity (64.5-fold vs. 1-fold) compared to the MAO-A isoform .

- Conserved residue CYSA 172 was found to be important for ligand binding via hydrogen bond interaction, and Pi-Pi interaction was observed between the benzene-ring of compound 4d and residue ILEA 199 .

Potential Therapeutic Agent: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. The chromene scaffold is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for further drug development.

Synthesis and Modification: this compound can undergo various chemical reactions, allowing for the introduction of additional functional groups or modification of existing ones.

- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

作用机制

The mechanism of action of N-(4-acetamidophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators.

Pathways Involved: It may modulate signaling pathways related to inflammation and pain, such as the prostaglandin and nitric oxide pathways.

相似化合物的比较

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

4-Acetamidophenol (Acetaminophen): Both compounds share the acetamidophenyl group, but this compound has an additional chromene ring, which may enhance its biological activity.

N-(4-acetamidophenyl)-indomethacin amide: This compound is a selective COX-2 inhibitor, similar to this compound, but with a different core structure, leading to variations in potency and selectivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.

生物活性

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide is a compound that belongs to the chromene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a chromene core substituted with an acetamide group at the para position of the phenyl ring. This structural motif is significant as it influences the biological activity through various mechanisms.

Anticancer Activity

Research has demonstrated that compounds with a chromene scaffold exhibit notable anticancer properties. For instance, studies indicate that 2H-chromene derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization and triggering caspase-dependent pathways . Specific findings related to this compound include:

- Mechanism of Action : The compound may interact with tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

- Cytotoxicity : Preliminary cytotoxicity assays show that it exhibits significant activity against various cancer cell lines, although specific IC50 values need further exploration.

Antimicrobial Activity

The antimicrobial potential of this compound is promising:

- Broad-Spectrum Activity : Compounds in the chromene class have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria . The presence of electron-donating groups in the structure enhances this activity.

- Inhibition Zones : In vitro studies indicate that this compound could produce inhibition zones comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanisms

A study highlighted the role of 2H-chromenes in targeting tumor vasculature and inducing apoptosis. The mechanisms involved include:

- Caspase Activation : Activation of caspases leading to DNA fragmentation.

- Cell Migration Inhibition : Significant reduction in cell migration and invasion was observed in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

- Substituent Effects : Variations in substituents on the chromene ring significantly affect potency. For example, adding electron-withdrawing groups can enhance anticancer activity by improving binding affinity to target proteins .

- Comparative Analysis : Similar compounds with different substitutions have shown varying degrees of efficacy, indicating that careful modification can lead to improved therapeutic profiles.

属性

IUPAC Name |

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12(21)19-15-6-8-16(9-7-15)20-18(22)14-10-13-4-2-3-5-17(13)23-11-14/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGISUBKQZUVDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。